Dexbrompheniramine

Description

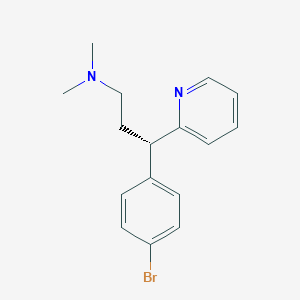

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022905 | |

| Record name | Dexbrompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.27e-02 g/L | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

132-21-8 | |

| Record name | Dexbrompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexbrompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexbrompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexbrompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXBROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75T64B71RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexbrompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 | |

| Record name | Dexbrompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dexbrompheniramine on the H1 Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dexbrompheniramine is a first-generation alkylamine antihistamine, representing the pharmacologically active dextrorotatory isomer of brompheniramine.[1] While traditionally classified as a histamine H1 receptor antagonist, its mechanism of action is more accurately defined as inverse agonism . This guide elucidates the molecular interactions of this compound with the H1 receptor, detailing its impact on the receptor's conformational equilibrium and the subsequent attenuation of downstream signaling cascades. We will explore the concept of the H1 receptor's constitutive activity, the defining characteristic that allows for inverse agonism, and detail the downstream consequences of this interaction, particularly on the Gq/11-PLC-NF-κB signaling axis. Furthermore, this document provides detailed protocols for key experimental assays used to characterize such compounds and presents available quantitative data to contextualize the pharmacology of this compound and related antihistamines.

Core Mechanism: Inverse Agonism at the H1 Receptor

The histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is now understood to exist in a dynamic equilibrium between an inactive conformation (R) and a spontaneously active conformation (R*).[2] This ability to adopt an active state and signal in the absence of an agonist is termed constitutive activity .[3][4] This basal signaling is a key factor in the persistent symptoms of chronic allergic inflammation.

Unlike a neutral antagonist, which would only block histamine (agonist) from binding, this compound functions as an inverse agonist.[4] It preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[2] By sequestering the receptor in this inactive state, this compound shifts the conformational equilibrium away from the active (R*) state, thereby reducing the receptor's basal, histamine-independent signaling.[2][5] This reduction in constitutive activity is a critical component of its therapeutic effect, supplementing its ability to competitively block histamine binding.[4][6]

Figure 1: H1 Receptor Two-State Model and Ligand Influence.

Impact on Downstream Signaling Pathways

The H1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Activation of the receptor, either by histamine or through constitutive activity, initiates a well-defined signaling cascade. This compound's inverse agonism effectively dampens this entire pathway.

-

Gq/11 Protein Activation: The active H1 receptor (R*) acts as a guanine nucleotide exchange factor, promoting the exchange of GDP for GTP on the α-subunit of Gq (Gαq), leading to its activation.[7]

-

Phospholipase C (PLC) Stimulation: The activated Gαq-GTP complex stimulates phospholipase C-beta (PLCβ).[7]

-

Second Messenger Generation: PLCβ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]

-

PKC and NF-κB Activation: The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[7] Activated PKC is a key upstream regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a critical transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[6][9]

By reducing both histamine-induced and constitutive H1 receptor activity, this compound leads to decreased Gq/11 signaling, resulting in reduced PLC activation, lower second messenger generation, and consequently, attenuated NF-κB-mediated inflammatory gene expression.[6]

Figure 2: H1 Receptor Downstream Signaling Pathway.

Quantitative Pharmacological Profile

| Compound | Receptor | Assay Type | Ki (nM) | Reference Cell/Tissue |

| (+)-Chlorpheniramine | Human H1 | Radioligand Binding | 1.2 | DDT1MF-2 Cells |

| Mepyramine | Human H1 | Radioligand Binding | 0.4 | DDT1MF-2 Cells |

| Promethazine | Human H1 | Radioligand Binding | 0.3 | DDT1MF-2 Cells |

Table 1: H1 Receptor Binding Affinities for First-Generation Antihistamines. Data for (+)-chlorpheniramine, a structurally similar alkylamine antihistamine, is included for comparison.[10]

Experimental Protocols

Protocol: H1 Receptor Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound by measuring its ability to compete with a known high-affinity radioligand for binding to the H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human H1 receptor.[11]

-

Radioligand: [3H]mepyramine (a selective H1 antagonist).

-

Test Compound: this compound.

-

Non-specific Agent: Mianserin (10 µM) or another unlabeled H1 antagonist in excess.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration: Brandel Cell Harvester or equivalent, with Whatman GF/B or GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.[3]

-

Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Prepare cell membrane homogenates from the H1-expressing cell line and determine the total protein concentration using a BCA protein assay.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer + receptor membranes + [3H]mepyramine.

-

Non-specific Binding: Assay buffer + receptor membranes + [3H]mepyramine + excess mianserin.

-

Competition: Assay buffer + receptor membranes + [3H]mepyramine + serial dilutions of this compound.

-

-

Incubation: Add receptor membranes (e.g., 10-20 µg protein/well), the test compound dilutions, and finally the radioligand (at a concentration near its Kd, e.g., 1-3 nM [3H]mepyramine).[3] Incubate the plate for 60-240 minutes at 25-30°C with gentle agitation to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Protocol: Functional Assay for Inverse Agonism (Inositol Phosphate Accumulation)

This protocol measures the ability of this compound to decrease the constitutive (basal) accumulation of inositol phosphates (IPs), a direct downstream product of H1 receptor-Gq-PLC signaling.

Materials:

-

Cell Line: A cell line overexpressing the human H1 receptor to ensure a measurable level of constitutive activity (e.g., HEK293 or CHO-H1 cells).[10]

-

Labeling Agent: [3H]myo-inositol.

-

Stimulation Buffer: HEPES-buffered saline or similar physiological buffer.

-

LiCl Solution: Lithium chloride is used to inhibit inositol monophosphatases, causing IPs to accumulate.

-

Lysis Buffer: e.g., ice-cold formic acid.

-

Purification: Dowex anion-exchange columns.

-

Detection: Liquid scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the H1-expressing cells and grow to near confluency. Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow incorporation into membrane phospholipids (PIP2).[10]

-

Pre-incubation: Wash the labeled cells and pre-incubate them in stimulation buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.

-

Treatment: Treat the cells with:

-

Basal: Buffer only (to measure constitutive activity).

-

Agonist Control: A saturating concentration of histamine (e.g., 100 µM) (to measure maximal stimulation).

-

Inverse Agonist: Increasing concentrations of this compound.

-

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Lysis and Extraction: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer. Collect the cell lysates.

-

IP Purification: Neutralize the lysates and apply them to anion-exchange columns. Wash the columns to remove free inositol and then elute the total [3H]inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).

-

Counting: Add the eluate to scintillation cocktail and measure radioactivity (DPM).

-

Data Analysis:

-

Normalize the DPM for each condition to a relevant factor (e.g., protein concentration or radioactivity in the lipid fraction).

-

Plot the IP accumulation against the log concentration of this compound.

-

A concentration-dependent decrease in IP accumulation below the basal level demonstrates inverse agonism.

-

Calculate the IC50 for the reduction of basal signaling.

-

Figure 4: Workflow for Inositol Phosphate Accumulation Assay.

Conclusion

The primary mechanism of action of this compound at the histamine H1 receptor is inverse agonism. By preferentially binding to and stabilizing the receptor's inactive conformation, it not only competitively inhibits the action of histamine but also actively suppresses the receptor's constitutive signaling. This dual action attenuates the Gq/11-PLC-NF-κB pathway, providing a robust reduction in the inflammatory signaling that underlies allergic symptoms. The experimental frameworks provided herein represent standard methodologies for quantifying the key pharmacological parameters—receptor affinity and functional inverse agonism—that define the activity of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. SMPDB [smpdb.ca]

- 6. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

Stereoisomerism and Pharmacological Activity of Brompheniramine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brompheniramine, a first-generation alkylamine antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: dexbrompheniramine ((+)-brompheniramine) and levobrompheniramine ((-)-brompheniramine). It is well-established that the pharmacological activity of brompheniramine resides almost exclusively in the this compound enantiomer, which acts as a potent histamine H1 receptor antagonist with accompanying anticholinergic and sedative effects.[1][2][3][4] This technical guide provides a comprehensive overview of the stereoisomerism of brompheniramine, the differential pharmacological activities of its enantiomers, and the experimental methodologies used to characterize them.

Introduction to Stereoisomerism in Drug Action

Chirality is a fundamental property of many drug molecules, including brompheniramine. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the stereospecific nature of drug-receptor interactions, where one enantiomer (the eutomer) may bind with high affinity to the target receptor, while the other (the distomer) may have low or no affinity, or even interact with different receptors, potentially leading to off-target effects. The development of single-enantiomer drugs from existing racemates, a process known as chiral switching, is a common strategy to improve therapeutic efficacy and safety.[5]

Stereochemistry and Pharmacological Profile of Brompheniramine Enantiomers

Brompheniramine possesses a single chiral center, giving rise to two enantiomers. The dextrorotatory isomer, this compound, is the pharmacologically active component, responsible for the antihistaminic effects of the racemic mixture.[2][3][4] Levorotatory brompheniramine is considered to be pharmacologically insignificant.

Histamine H1 Receptor Antagonism

This compound exerts its primary therapeutic effect by competitively antagonizing the histamine H1 receptor.[1] By binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, this compound blocks the actions of endogenous histamine, thereby alleviating the symptoms of allergic reactions such as sneezing, rhinorrhea, and pruritus.[1]

Anticholinergic Activity

Sedative Effects

The sedative properties of brompheniramine are a hallmark of its first-generation classification and are attributed to the ability of this compound to cross the blood-brain barrier and antagonize central H1 receptors.[1] This central activity can lead to drowsiness and impaired cognitive and psychomotor function.

Data Presentation: Pharmacological and Pharmacokinetic Properties

While direct comparative studies detailing the binding affinities of both this compound and levobrompheniramine are scarce, the available data for the racemic mixture and the active this compound enantiomer are summarized below.

Table 1: Receptor Binding Affinities of Racemic Brompheniramine and Related Compounds

| Compound | Receptor | Ki (nM) | Source |

| Racemic Brompheniramine | Muscarinic (Bovine Cerebral Cortex) | 1,000 | [7] |

| Racemic Chlorpheniramine | Muscarinic (Bovine Cerebral Cortex) | 210 | [7] |

| Racemic Brompheniramine | Human Muscarinic M1-M5 | No significant subtype discrimination | [8] |

Table 2: Pharmacokinetic Parameters of Racemic Brompheniramine

| Parameter | Value | Source |

| Elimination Half-life | ~25 hours | [2] |

| Metabolism | Hepatic (Cytochrome P450 system) | [2][9] |

| Absorption | Well absorbed after oral administration | [9][10] |

Experimental Protocols

Chiral Separation of Brompheniramine Enantiomers

Methodology: Capillary Electrophoresis

A common method for the separation of brompheniramine enantiomers is capillary electrophoresis (CE) using cyclodextrins as chiral selectors.

-

Principle: The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin leads to differences in their electrophoretic mobility, allowing for their separation.

-

Exemplary Protocol:

-

Prepare a background electrolyte solution, for instance, a phosphate buffer at a specific pH (e.g., pH 3.50).[11]

-

Add a chiral selector, such as β-cyclodextrin or a derivative like carboxymethyl-β-cyclodextrin, to the buffer.[11]

-

Introduce the racemic brompheniramine sample into the capillary.

-

Apply a high voltage across the capillary.

-

Detect the separated enantiomers as they migrate past a detector, typically a UV detector.

-

Methodology: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for enantiomeric separation.

-

Principle: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Exemplary Protocol:

-

Select a suitable chiral column (e.g., a cyclodextrin-based or protein-based column).

-

Prepare a mobile phase, often a mixture of an organic solvent (e.g., methanol) and a buffer.

-

Inject the racemic brompheniramine sample onto the column.

-

Elute the enantiomers under isocratic or gradient conditions.

-

Detect the separated enantiomers using a UV detector.

-

Receptor Binding Assays

Methodology: Radioligand Binding Assay for Histamine H1 Receptor

-

Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the H1 receptor in a tissue or cell membrane preparation.

-

Exemplary Protocol:

-

Prepare membrane homogenates from a source rich in H1 receptors (e.g., guinea pig cerebellum or cells transfected with the human H1 receptor).

-

Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Methodology: Radioligand Binding Assay for Muscarinic Receptors

-

Principle: Similar to the H1 receptor binding assay, this method assesses the affinity of a compound for muscarinic receptors using a radiolabeled antagonist (e.g., [³H]-quinuclidinyl benzilate or [³H]-N-methylscopolamine).

-

Exemplary Protocol:

-

Prepare membrane homogenates from a tissue expressing muscarinic receptors (e.g., bovine cerebral cortex).[7]

-

Follow a similar incubation, filtration, and quantification procedure as described for the H1 receptor binding assay.

-

To determine subtype selectivity, competition experiments can be performed using cell lines individually expressing each of the five muscarinic receptor subtypes (M1-M5).[8]

-

Signaling Pathways

Histamine H1 Receptor Signaling

Antagonism of the H1 receptor by this compound blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

Caption: Histamine H1 Receptor Signaling Pathway and its Antagonism by this compound.

Anticholinergic (Muscarinic) Signaling

This compound's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors. The diagram below illustrates a generalized muscarinic signaling pathway that can be blocked by brompheniramine.

Caption: Generalized Muscarinic Receptor Signaling Pathway and its Antagonism.

Experimental Workflow: From Racemate to Pharmacological Characterization

The logical flow for investigating the stereoselective pharmacology of brompheniramine is outlined below.

Caption: Workflow for Stereoselective Pharmacological Evaluation of Brompheniramine.

Conclusion

The therapeutic utility of brompheniramine is derived from the pharmacological actions of its dextrorotatory enantiomer, this compound. This isomer is a potent histamine H1 receptor antagonist, which also possesses significant anticholinergic and sedative properties characteristic of first-generation antihistamines. The levorotatory enantiomer is considered pharmacologically inactive. A thorough understanding of the stereoselective pharmacology of brompheniramine is essential for optimizing its clinical use and for the development of future antihistaminic agents with improved therapeutic indices. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of chiral drugs in pharmacology and drug discovery.

References

- 1. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brompheniramine - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Chiral switch - Wikipedia [en.wikipedia.org]

- 6. mims.com [mims.com]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. academic.oup.com [academic.oup.com]

Dexbrompheniramine: An In-Depth Analysis of its Anticholinergic Properties and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine is the pharmacologically active dextrorotatory enantiomer of brompheniramine, a first-generation alkylamine antihistamine.[1] Beyond its primary activity as a histamine H1 receptor antagonist, this compound is known to exhibit significant anticholinergic properties, which contribute to both its therapeutic effects and its side-effect profile.[2] This technical guide provides a comprehensive overview of the anticholinergic characteristics of this compound, with a focus on its binding affinity for muscarinic acetylcholine receptors. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Receptor Binding and Functional Data

Table 1: Muscarinic Receptor Binding Affinities of Racemic Brompheniramine

| Receptor Subtype | Mean pKi (± SEM) |

| M1 | 6.2 ± 0.1 |

| M2 | 6.3 ± 0.1 |

| M3 | 6.4 ± 0.1 |

| M4 | 6.3 ± 0.1 |

| M5 | 6.3 ± 0.1 |

Data from a study evaluating the affinities of various antihistamines at the five human muscarinic cholinergic receptor subtypes using Chinese Hamster Ovary (CHO) cells stably transfected with the individual subtypes.[1] The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Note: The data presented is for racemic brompheniramine. This compound is the active enantiomer. Studies have shown that for many chiral muscarinic antagonists, the stereoselectivity of their interaction with muscarinic receptors can be subtype-dependent.[3] However, the available data for brompheniramine suggests a lack of significant selectivity across the five muscarinic receptor subtypes.[1]

Table 2: Functional Anticholinergic Potency of Racemic Brompheniramine

| Compound | ED50 (μM) |

| Brompheniramine | 4.10 |

| Atropine (Reference) | 0.25 |

Data from an in vitro study on human nasal mucosal glandular secretion stimulated by the cholinergic agonist methacholine.[4][5] The ED50 represents the effective dose required to reduce the methacholine-induced secretion by 50%.

Muscarinic Receptor Signaling and Antagonism by this compound

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. This compound, as a competitive antagonist, binds to these receptors without activating them, thereby blocking the binding of acetylcholine and inhibiting downstream signaling.

Caption: Muscarinic receptor signaling pathways and their inhibition by this compound.

Experimental Protocols

Radioligand Competition Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of a test compound, such as this compound, for muscarinic acetylcholine receptors.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from CHO cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.

-

Test Compound: this compound maleate.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter.

2. Experimental Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes expressing the target muscarinic receptor subtype on ice.

-

Homogenize the membranes in assay buffer using a suitable homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membrane suspension in assay buffer to the desired final concentration (typically 20-40 µg of protein per well).

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

-

Competition Binding: 50 µL of each dilution of the test compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

-

-

-

Incubation:

-

Incubate the microplate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters completely.

-

Place each filter in a scintillation vial, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding of [³H]-NMS as a function of the logarithm of the test compound concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

-

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion

This compound exhibits clear anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. Quantitative data from studies on racemic brompheniramine indicate a moderate binding affinity for all five human muscarinic receptor subtypes, with no significant selectivity among them. Functional assays further confirm its anticholinergic potency. The blockade of muscarinic receptor signaling pathways, particularly the Gq-coupled and Gi-coupled cascades, underlies the physiological effects associated with this compound's anticholinergic activity. The provided experimental protocol for a radioligand competition binding assay offers a robust methodology for further characterizing the muscarinic receptor affinity of this compound and other novel compounds. This comprehensive understanding is crucial for the rational design and development of new drugs with optimized efficacy and side-effect profiles.

References

- 1. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Stereoselectivity of the interaction of muscarinic antagonists with their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

In Vitro Characterization of Dexbrompheniramine's H1-Antihistamine Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine.[1][2] Its therapeutic efficacy in allergic conditions such as hay fever and urticaria stems from its action as a potent antagonist at the histamine H1 receptor.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its binding affinity, functional antagonism, and its impact on H1 receptor-mediated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of antihistamines.

Introduction

Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through interaction with four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is primarily responsible for the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and pruritus. This compound competitively binds to the H1-receptor, blocking the action of endogenous histamine and providing temporary relief from these symptoms.[3] As a first-generation antihistamine, it is also known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. A thorough in vitro characterization is essential to understand its pharmacological profile, including its potency and mechanism of action at the molecular level.

H1 Receptor Binding Affinity of this compound

The binding affinity of this compound to the H1 receptor is a primary determinant of its potency. This is typically quantified using radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the unlabeled drug.

Quantitative Data: Binding Affinity

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| Chlorpheniramine | [3H]mepyramine | Not Specified | 2.25 x 10³ | [4] |

Note: A lower Ki value indicates a higher binding affinity. The provided data for chlorpheniramine is from a cell membrane chromatography study and may differ from values obtained through traditional radioligand binding assays. Further studies are required to determine the precise Ki value for this compound.

Functional Antagonism of Histamine-Mediated Responses

This compound functions as a competitive antagonist or an inverse agonist at the H1 receptor, inhibiting histamine-induced downstream signaling.[3][5] This functional antagonism can be characterized through various in vitro assays that measure the cellular response to histamine, such as intracellular calcium mobilization.

Quantitative Data: Functional Antagonism

Studies on (+)-brompheniramine (this compound) have shown that it produces 'atypical' Schild plots in functional assays, with slopes generally less than unity.[6] This suggests a complex interaction with the H1 receptor that may not follow the principles of simple competitive antagonism. A standard Schild analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

| Parameter | Value | Tissue | Reference |

| Schild Plot Slope | < 1 | Rabbit Thoracic Aorta | [6] |

Note: An atypical Schild plot can indicate mechanisms such as insurmountable antagonism, interactions with multiple receptor states, or allosteric effects.

H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses associated with allergic inflammation. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this signaling cascade.

Signaling Pathway Diagram

Caption: H1 Receptor Signaling Pathway and this compound's Point of Action.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the H1 receptor using a competitive radioligand binding assay.

Experimental Workflow

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)

-

[3H]Pyrilamine (radioligand)

-

This compound maleate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [3H]Pyrilamine (typically at or below its Kd).

-

Varying concentrations of this compound.

-

For total binding, add assay buffer instead of this compound.

-

For non-specific binding, add a high concentration of a known H1 antagonist (e.g., Mepyramine).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol describes a method to assess the functional antagonism of this compound on histamine-induced calcium release in cells expressing the H1 receptor.

Experimental Workflow

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound maleate

-

Histamine

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or buffer (for control) for a defined period (e.g., 15-30 minutes).

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of histamine to all wells to stimulate the H1 receptors. Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response against the logarithm of the this compound concentration to generate an inhibition curve.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the histamine-induced calcium response.

-

Conclusion

This technical guide has provided a comprehensive overview of the in vitro characterization of this compound's action as an H1-antihistamine. The methodologies for assessing receptor binding affinity and functional antagonism have been detailed, along with an illustration of the underlying H1 receptor signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided protocols and workflows offer a robust framework for researchers to conduct these critical in vitro studies. Further investigation into the atypical Schild plot characteristics of this compound will be valuable in fully understanding its complex interaction with the H1 receptor. This knowledge is crucial for the rational design and development of future antihistaminic agents with improved efficacy and safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Structural Elucidation of Dexbrompheniramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of dexbrompheniramine, the pharmacologically active S-(+)-enantiomer of brompheniramine. The document details the synthetic pathway to racemic brompheniramine, followed by its chiral resolution to yield this compound. Furthermore, it outlines the analytical techniques employed for the structural characterization of the final compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of antihistaminic compounds.

Chemical Synthesis

The synthesis of this compound is a two-stage process. First, racemic brompheniramine is synthesized, which is then resolved to isolate the desired dextrorotatory enantiomer.

Synthesis of Racemic Brompheniramine

The synthesis of racemic brompheniramine, chemically known as 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is analogous to the synthesis of its chlorinated counterpart, chlorpheniramine. The key steps involve the formation of a 2-substituted pyridine intermediate followed by alkylation to introduce the dimethylaminopropyl side chain.

1.1.1. Synthesis of 2-(4-Bromobenzyl)pyridine

The precursor, 2-(4-bromobenzyl)pyridine, can be synthesized via the alkylation of a picolyl anion. This involves the deprotonation of 2-picoline (2-methylpyridine) with a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. This anion is then reacted with 4-bromobenzyl bromide to yield 2-(4-bromobenzyl)pyridine.

Experimental Protocol: Synthesis of 2-(4-Bromobenzyl)pyridine

-

Materials: 2-picoline, n-butyllithium (n-BuLi) in hexanes, 4-bromobenzyl bromide, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of 2-picoline in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-BuLi in hexanes is added dropwise, maintaining the temperature at -78 °C. The solution typically turns deep red, indicating the formation of the picolyl anion.

-

A solution of 4-bromobenzyl bromide in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(4-bromobenzyl)pyridine.

-

1.1.2. Alkylation of 2-(4-Bromobenzyl)pyridine

The final step in the synthesis of racemic brompheniramine is the alkylation of 2-(4-bromobenzyl)pyridine with 2-dimethylaminoethyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide (NaNH₂), in a suitable solvent like liquid ammonia or toluene.

Experimental Protocol: Synthesis of Racemic Brompheniramine

-

Materials: 2-(4-bromobenzyl)pyridine, sodium amide (NaNH₂), 2-dimethylaminoethyl chloride, anhydrous toluene, ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

A suspension of sodium amide in anhydrous toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere.

-

A solution of 2-(4-bromobenzyl)pyridine in anhydrous toluene is added dropwise to the sodium amide suspension.

-

The mixture is heated to reflux for a few hours to ensure the formation of the corresponding anion.

-

A solution of 2-dimethylaminoethyl chloride in anhydrous toluene is then added slowly to the reaction mixture.

-

The reaction is refluxed for several more hours until completion.

-

After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield crude racemic brompheniramine.

-

The crude product can be purified by vacuum distillation.

-

Resolution of Racemic Brompheniramine

The separation of the racemic mixture of brompheniramine into its enantiomers is achieved by classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

1.2.1. Resolution using d-phenylsuccinic acid

One established method for the resolution of racemic brompheniramine is the use of d-phenylsuccinic acid.[1]

Experimental Protocol: Resolution with d-phenylsuccinic acid

-

Materials: Racemic 3-(2-pyridyl)-3-p-bromophenyl-N,N-dimethylpropylamine, d-phenylsuccinic acid, absolute ethanol, diethyl ether, aqueous potassium carbonate.

-

Procedure:

-

Racemic brompheniramine and d-phenylsuccinic acid are dissolved in absolute ethanol.[1]

-

The solution is allowed to stand at room temperature to effect crystallization of the diastereomeric salt.[1]

-

The crystals of d-3-(2-pyridyl)-3-p-bromophenyl-N,N-dimethylpropylamine-d-phenylsuccinate are collected by filtration and washed with absolute ethanol.[1]

-

The salt is recrystallized multiple times from 80% ethanol to achieve high optical purity.[1]

-

The purified diastereomeric salt is then treated with diethyl ether and aqueous potassium carbonate to liberate the free base, this compound.[1]

-

The organic layer is separated, dried, and the solvent is evaporated to yield this compound.

-

Quantitative Data for Resolution with d-phenylsuccinic acid

| Parameter | Value | Reference |

| Melting Point of Diastereomeric Salt | 152-154°C | [1] |

| Specific Rotation [α]D²⁵ of Salt | +91° (c=1% in dimethylformamide) | [1] |

| Specific Rotation [α]D²⁵ of Free Base | +42.7° (c=1% in dimethylformamide) | [1] |

1.2.2. Formation of this compound Maleate

For pharmaceutical use, this compound is often converted to its maleate salt.

Experimental Protocol: Preparation of this compound Maleate

-

Materials: this compound free base, maleic acid, ethyl acetate.

-

Procedure:

-

The free base of this compound is dissolved in ethyl acetate.

-

A solution of maleic acid in ethyl acetate is added to the this compound solution.

-

The mixture is stirred, and the precipitated this compound maleate is collected by filtration, washed with ethyl acetate, and dried.

-

Structural Elucidation

The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm its molecular structure, stereochemistry, and purity.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for this compound Maleate (based on Dexchlorpheniramine Maleate data)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (pyridyl) | ~8.5 | d |

| Aromatic-H (pyridyl) | ~7.6 | t |

| Aromatic-H (bromophenyl) | ~7.4 | d |

| Aromatic-H (pyridyl) | ~7.2 | d |

| Aromatic-H (bromophenyl) | ~7.1 | d |

| Aromatic-H (pyridyl) | ~7.1 | t |

| Maleate-H | ~6.2 | s |

| CH (benzylic) | ~4.2 | t |

| CH₂ (adjacent to N) | ~3.2 | m |

| N(CH₃)₂ | ~2.8 | s |

| CH₂ | ~2.5 | m |

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Experimental Data: Mass Spectrometry of this compound

| Technique | Key Fragments (m/z) | Database |

| GC-MS | 247, 249, 164 | NIST |

| LC-ESI-qTof-MS/MS | 246.9999, 167.0739 | HMDB |

The presence of isotopic peaks at m/z 247 and 249 is characteristic of a bromine-containing fragment.

2.1.3. X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, as of the compilation of this guide, no publicly available crystal structure data for this compound or its salts could be located. The crystal structure of the analogous dexchlorpheniramine maleate has been reported and shows extensive hydrogen bonding networks.[2]

Visualizations

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound Maleate.

Structural Elucidation Process

Caption: Process flow for the structural elucidation of this compound.

References

Dexbrompheniramine Metabolism: A Technical Guide to N-Demethylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation antihistamine. Like many xenobiotics, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolic pathway for this compound is N-demethylation, resulting in the formation of active and inactive metabolites. This technical guide provides a comprehensive overview of this compound metabolism with a specific focus on its N-demethylated metabolites. It includes a proposed metabolic pathway, detailed experimental protocols for the identification and quantification of these metabolites, and quantitative data extrapolated from studies on the racemic parent compound, brompheniramine.

Introduction

This compound is an alkylamine-class antihistamine that competitively antagonizes histamine H1 receptors, providing relief from allergic symptoms.[1] Its therapeutic efficacy and potential for drug-drug interactions are influenced by its metabolic fate. The primary route of metabolism for this compound is hepatic, involving the cytochrome P-450 system.[2][3] This guide delves into the N-demethylation pathway, a critical step in the biotransformation of this compound, leading to the formation of mono-desmethyl-dexbrompheniramine and di-desmethyl-dexbrompheniramine. Understanding the formation and clearance of these metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic characterization, as well as for assessing the potential for drug-drug interactions.

Metabolic Pathway

The metabolism of this compound primarily involves sequential N-demethylation. This process is catalyzed by cytochrome P450 enzymes, with evidence from structurally similar compounds suggesting the involvement of the CYP2D6 isoform.[4] The proposed metabolic cascade is as follows:

-

This compound is first N-demethylated to form mono-desmethyl-dexbrompheniramine .

-

Mono-desmethyl-dexbrompheniramine can be further N-demethylated to yield di-desmethyl-dexbrompheniramine .

Studies on the racemic mixture, brompheniramine, have shown that N-demethylation is a significant metabolic route.[3] One study utilizing the fungus Cunninghamella elegans, a model system known to mimic mammalian drug metabolism, found that brompheniramine was metabolized to both N-oxide and N-demethylated metabolites, with the mono-N-demethylated form being the most abundant.[3]

References

- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.msa.edu.eg [repository.msa.edu.eg]

- 3. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Dexbrompheniramine Versus First-Generation Antihistamines: A Technical Guide

Abstract

This technical guide provides an in-depth comparative analysis of the pharmacological profile of dexbrompheniramine and other prominent first-generation histamine H₁ receptor antagonists (antihistamines), such as diphenhydramine and chlorpheniramine. First-generation antihistamines are characterized by their ability to cross the blood-brain barrier, leading to sedative effects, and their variable affinity for other receptors, notably muscarinic cholinergic receptors, which results in anticholinergic side effects.[1][2] this compound, the pharmacologically active (S)-(+)-enantiomer of brompheniramine, is a potent H₁-antihistamine of the alkylamine class.[3] This document delineates the pharmacodynamic and pharmacokinetic properties, receptor binding affinities, key signaling pathways, and established experimental protocols relevant to the evaluation of these compounds. All quantitative data are presented in comparative tables, and critical biological and experimental processes are visualized using high-contrast diagrams to facilitate comprehension and further research.

Pharmacodynamics: Receptor Interaction and Mechanism of Action

First-generation H₁-antihistamines act as inverse agonists, not as simple competitive antagonists.[1][4] They bind to the H₁ receptor, stabilizing it in its inactive conformation, thereby shifting the equilibrium away from the active state and reducing receptor activity even in the absence of histamine.[1] This mechanism effectively blocks the actions of endogenously released histamine on effector cells in the respiratory tract, gastrointestinal tract, and blood vessels, providing temporary relief from allergy symptoms.[3]

A critical differentiator among first-generation antihistamines is their receptor selectivity. Besides their primary target, the H₁ receptor, many exhibit significant affinity for muscarinic acetylcholine receptors, leading to anticholinergic effects like dry mouth, urinary retention, and blurred vision.[5][6] this compound and its racemate, brompheniramine, are part of the alkylamine derivative class, which also includes chlorpheniramine, and are noted for their potent antihistaminic activity.[3]

Comparative Receptor Binding Affinities

The relative potency and side-effect profile of first-generation antihistamines can be quantitatively assessed by comparing their binding affinities (expressed as Kᵢ values, the inhibition constant) for histamine H₁ and muscarinic receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Class | Histamine H₁ Receptor Affinity (pA₂) | Muscarinic Receptor Affinity (Kᵢ, nM) |

| This compound | Alkylamine | 9.3 | Data Not Widely Available |

| Chlorpheniramine | Alkylamine | 9.1 | 1,900 |

| Diphenhydramine | Ethanolamine | 7.9 | 280 |

| Promethazine | Phenothiazine | Not Specified | 23 |

| Hydroxyzine | Piperazine | Not Specified | 3,800 |

| Table 1: Comparative Receptor Affinities of First-Generation Antihistamines. Lower Kᵢ values signify higher affinity for muscarinic receptors and greater potential for anticholinergic side effects. Higher pA₂ values indicate greater H₁ receptor antagonist potency. Data sourced from multiple studies.[7][8][9] |

Histamine H₁ Receptor Signaling Pathway

The histamine H₁ receptor is a G-protein-coupled receptor (GPCR) linked to the Gαq subunit.[10] Its activation initiates an intracellular signaling cascade that mediates inflammatory and allergic responses. First-generation antihistamines block this pathway by preventing the receptor from assuming its active conformation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical utility and side-effect profile of first-generation antihistamines are heavily influenced by their pharmacokinetic properties. A defining characteristic of this class is the ability to readily cross the blood-brain barrier, leading to central nervous system effects such as sedation.[11] The duration of action for most first-generation agents is approximately 4 to 6 hours, necessitating multiple daily doses.[11]

| Compound | Time to Peak Plasma (Tₘₐₓ, hours) | Elimination Half-Life (T½, hours) | Bioavailability (%) | Primary Metabolism |

| Brompheniramine | 2 - 3 | ~15 | Not Widely Reported | Hepatic |

| Chlorpheniramine | 2 - 3 | 20 - 24 | ~34 | Hepatic (CYP450) |

| Diphenhydramine | 2 - 3 | 2 - 8 | 40 - 60 | Hepatic (CYP450) |

| Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines. This compound is the active enantiomer of Brompheniramine and is expected to have a similar pharmacokinetic profile.[6][12][13] |

Clinical Profile: Efficacy and Adverse Effects

First-generation antihistamines are effective for the symptomatic relief of various allergic conditions, including allergic rhinitis, urticaria, and allergic conjunctivitis.[5] Their efficacy is comparable for these indications.[14] However, their clinical use is often limited by their side-effect profile, which stems directly from their pharmacodynamic and pharmacokinetic properties.

| Adverse Effect | Mechanism | This compound / Chlorpheniramine | Diphenhydramine |

| Sedation / Drowsiness | H₁ receptor antagonism in the CNS (crosses blood-brain barrier).[1][10] | Moderate | High[6] |

| Cognitive Impairment | CNS H₁ receptor antagonism.[2] | Present | Significant[15] |

| Anticholinergic Effects | Muscarinic receptor antagonism.[2] | Mild to Moderate | Moderate to High[6] |

| Table 3: Comparative Clinical Side-Effect Profiles. |

Experimental Protocols and Methodologies

The characterization of antihistamines relies on standardized in vitro and in vivo experimental protocols. Radioligand binding assays are fundamental for determining receptor affinity, while pharmacokinetic studies are essential for understanding the drug's disposition in the body.

Radioligand Receptor Binding Assay

This in vitro technique is used to determine the binding affinity (Kᵢ) of a drug for a specific receptor. It involves incubating a source of receptors (e.g., cell membrane preparations) with a fixed concentration of a radiolabeled ligand (e.g., [³H]mepyramine for H₁ receptors) and varying concentrations of the unlabeled competitor drug (the antihistamine being tested).[16][17]

Detailed Protocol Steps:

-

Membrane Preparation : Homogenize cells or tissues expressing the target receptor (e.g., H₁R) in a suitable buffer and centrifuge to isolate the membrane fraction.[16] The protein content is quantified using an assay like the bicinchoninic acid (BCA) assay.[16]

-

Incubation : In quadruplicate, aliquots of the membrane preparation are incubated with a specific concentration of a suitable radioligand (e.g., 3 nM [³H]mepyramine for H₁ receptors) and a range of concentrations of the unlabeled test compound.[16] Total binding is determined in the absence of the competitor, and non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10⁻⁵ M mianserin).[18]

-

Filtration : The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to trap the membranes with bound radioligand.[16]

-

Washing : The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification : The radioactivity trapped on the filters is measured using a liquid scintillation counter.[16]

-

Data Analysis : The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Pharmacokinetic Study Protocol

Pharmacokinetic parameters are determined through in vivo studies, typically in healthy human volunteers or animal models.

-

Subject Recruitment and Dosing : A cohort of subjects receives a single oral dose of the antihistamine.[13]

-

Sample Collection : Plasma samples are collected at predetermined time points before and for up to 72 hours after dosing.[13]

-

Sample Analysis : Drug concentrations in the plasma are quantified using a validated analytical method, such as high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[13]

-

Parameter Calculation : Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T½) are calculated from the plasma concentration-time data using noncompartmental methods.[13]

Conclusion

This compound exhibits a pharmacological profile characteristic of a potent first-generation alkylamine antihistamine. Its high affinity for the H₁ receptor, demonstrated by a pA₂ value of 9.3, underlies its clinical efficacy in treating allergic symptoms.[9] Compared to other first-generation agents like diphenhydramine, the alkylamine class, including this compound and chlorpheniramine, generally displays lower affinity for muscarinic receptors, translating to a reduced burden of anticholinergic side effects.[6][7] However, like all first-generation antihistamines, its ability to penetrate the central nervous system results in sedation, a key limiting factor in its clinical use. This technical guide provides the foundational pharmacologic data and methodologies necessary for researchers and drug development professionals to contextualize the activity of this compound within its therapeutic class and to inform the development of future compounds with improved selectivity and safety profiles.

References

- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 3. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 6. droracle.ai [droracle.ai]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Molecular formula and physicochemical properties of Dexbrompheniramine maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and physicochemical properties of Dexbrompheniramine maleate, a first-generation antihistamine. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Molecular and Physicochemical Characteristics

This compound maleate is the maleate salt of this compound, the pharmacologically active (S)-(+)-enantiomer of brompheniramine.[1] It functions as a histamine H1-receptor antagonist, providing temporary relief for allergic conditions such as rhinitis and urticaria.[2][3]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound maleate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₃BrN₂O₄ | [1][4][5][6] |

| Molecular Weight | 435.31 g/mol | [1][4] |

| Melting Point | 132-134 °C | [4] |

| Water Solubility | 0.0127 mg/mL (predicted) | [3][7] |

| pKa (Strongest Basic) | 9.48 (predicted) | [3][7] |

| LogP | 3.4 - 3.75 (experimental and predicted) | [2][3][7] |

Mechanism of Action: Histamine H1-Receptor Antagonism

This compound exerts its therapeutic effects by acting as an antagonist at the histamine H1-receptor.[1][2] It competitively binds to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[2][5][8] This action blocks the effects of endogenous histamine, thereby alleviating the symptoms associated with allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][6]

References

- 1. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound MALEATE | 2391-03-9 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound maleate | TargetMol [targetmol.com]

The Blueprint for Innovation: An In-depth Technical Guide to the Early-Phase Discovery and Screening of Dexbrompheniramine Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential processes and methodologies involved in the early-stage discovery and screening of novel analogues of Dexbrompheniramine, a potent histamine H1 receptor antagonist. From initial hit identification to lead optimization, this document outlines the critical experimental protocols, data analysis, and conceptual frameworks necessary to navigate the complexities of modern drug discovery.

Introduction to this compound and its Therapeutic Potential

This compound is the pharmacologically active dextrorotatory isomer of brompheniramine, belonging to the alkylamine class of first-generation antihistamines.[1] It exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor, competitively blocking the action of endogenous histamine.[2] This antagonism alleviates the symptoms of allergic reactions, such as those associated with hay fever and urticaria, including sneezing, itching, watery eyes, and runny nose.[1][2] The development of novel analogues of this compound is aimed at improving its efficacy, selectivity, and pharmacokinetic profile, potentially reducing side effects such as drowsiness commonly associated with first-generation antihistamines.

The Histamine H1 Receptor Signaling Pathway

This compound and its analogues target the histamine H1 receptor, a G-protein coupled receptor (GPCR). Understanding the downstream signaling cascade is fundamental to elucidating the mechanism of action of these compounds and for the development of cell-based functional assays.

Experimental Workflow for Early-Phase Discovery and Screening

The discovery of novel this compound analogues follows a structured workflow, beginning with the synthesis of a chemical library and culminating in the identification of a lead candidate for further development.

Data Presentation: Structure-Activity Relationship (SAR) of Brompheniramine Analogues

| Compound ID | R1 (para-substituent) | R2 (pyridyl ring) | H1 Receptor Binding Affinity (Ki, nM) |

| Brompheniramine | Br | 2-pyridyl | 1.5 |

| Analogue 1 | Cl | 2-pyridyl | 1.2 |

| Analogue 2 | F | 2-pyridyl | 2.0 |

| Analogue 3 | H | 2-pyridyl | 3.5 |